N-Formyl Thyroxine N-Formyl Thyroxine Thyroxine derivative
Brand Name: Vulcanchem
CAS No.: 671235-41-9
VCID: VC0194938
InChI: InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O
Molecular Formula: C16H11I4NO5
Molecular Weight: 804.89

N-Formyl Thyroxine

CAS No.: 671235-41-9

Cat. No.: VC0194938

Molecular Formula: C16H11I4NO5

Molecular Weight: 804.89

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Formyl Thyroxine - 671235-41-9

Specification

CAS No. 671235-41-9
Molecular Formula C16H11I4NO5
Molecular Weight 804.89
IUPAC Name (2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Standard InChI InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O

Introduction

Chemical Structure and Properties

Structural Characteristics

N-Formyl Thyroxine maintains the fundamental diphenyl ether backbone of thyroxine, featuring four iodine atoms at the 3,5,3',5' positions. The distinguishing structural feature is the replacement of the amino group with a formyl group (CHO) attached to the nitrogen atom in the amino acid portion . The molecular formula is C16H11I4NO5, reflecting the presence of four iodine atoms, which significantly contribute to its molecular weight and physical properties .

Physical and Chemical Properties

N-Formyl Thyroxine presents as a white to off-white solid with specific physicochemical properties summarized in Table 1:

Table 1: Physicochemical Properties of N-Formyl Thyroxine

PropertyDescriptionReference
AppearanceWhite to off-white solid
Molecular FormulaC16H11I4NO5
Molecular Weight804.88 g/mol
CAS Number671235-41-9
Melting Point>192°C (decomposition)
SolubilitySlightly soluble in DMSO and methanol (with sonication)
Storage RequirementsHygroscopic, refrigerated, under inert atmosphere
HPLC Purity Standard>95%
Elemental Composition%C: 23.84, %H: 1.26, %N: 1.33

The compound's multiple functional groups, including carboxylic acid, phenolic hydroxyl, and formamide groups, contribute to its distinct chemical behavior and solubility characteristics . Due to its hygroscopic nature, special storage conditions are required to maintain its stability and purity .

Applications in Pharmaceutical Analysis

Role as a USP Reference Standard

N-Formyl Thyroxine serves a critical function in pharmaceutical quality control as a designated USP impurity standard for levothyroxine formulations . This role encompasses several important applications:

  • Method Development and Validation: It is used to develop and validate analytical methods for detecting and quantifying impurities in levothyroxine drug products .

  • Calibration Standards: High-purity N-Formyl Thyroxine serves as a calibration standard for quantitative analysis, ensuring accurate measurement of impurity levels .

  • System Suitability Testing: It is employed in system suitability tests during quality control procedures to verify the performance of analytical systems .

  • Stability Studies: The compound is used as a reference in stability studies to monitor potential formation during storage and establish appropriate shelf-life parameters for levothyroxine products .

The availability of well-characterized reference standards like N-Formyl Thyroxine is essential for pharmaceutical manufacturers to meet regulatory requirements and ensure consistent product quality .

Formation Mechanisms and Control Strategies

N-Formyl Thyroxine can form during various stages of levothyroxine manufacturing and storage:

  • Synthetic Processes: It may form as a by-product during the synthesis of levothyroxine when formylating agents are present .

  • Storage Degradation: Formation can occur during long-term storage of levothyroxine under certain conditions, particularly in the presence of moisture or formyl donors .

  • Process Contamination: Introduction of formylating reagents as contaminants in raw materials or processing aids can lead to formylation of the amino group .

Understanding these formation pathways enables pharmaceutical manufacturers to implement appropriate control strategies to minimize impurity levels and ensure product quality throughout the shelf life of levothyroxine medications .

Biological Activity and Clinical Significance

Comparative Thyroid Activity

Studies indicate that N-Formyl Thyroxine exhibits reduced thyroid hormone activity compared to unmodified thyroxine . This reduced biological activity is attributed to the structural modification of the amino group, which affects receptor binding and subsequent physiological responses .

The formylation of the amino group alters key properties that influence biological activity:

  • Receptor Binding: Modified structure likely reduces affinity for thyroid hormone receptors .

  • Metabolic Conversion: Altered susceptibility to deiodinase enzymes that convert T4 to active T3 .

  • Protein Binding: Potential changes in binding to plasma transport proteins such as thyroxine-binding globulin .

These alterations collectively contribute to the observed differences in biological activity between N-Formyl Thyroxine and unmodified thyroxine .

Implications for Pharmaceutical Quality

From a pharmaceutical perspective, the presence of N-Formyl Thyroxine as an impurity in levothyroxine medications has several important implications:

  • Efficacy Considerations: If present in significant quantities, it could potentially reduce the effective dose of active thyroxine available to patients, affecting therapeutic outcomes .

  • Pharmacokinetic Alterations: The modified structure may lead to differences in absorption, distribution, metabolism, and excretion compared to the parent compound .

  • Batch Consistency: Variations in impurity levels between batches could potentially contribute to the variability in clinical response observed with different levothyroxine products .

These considerations underscore the importance of strict quality control measures to limit N-Formyl Thyroxine levels in commercial levothyroxine products, ensuring consistent efficacy and safety for patients dependent on thyroid replacement therapy .

Current Research and Future Directions

Analytical Method Advancements

Ongoing research related to N-Formyl Thyroxine focuses on developing increasingly sensitive and selective analytical methods for its detection and quantification:

  • Advanced Chromatographic Techniques: Development of optimized HPLC, UPLC, and LC-MS/MS methods for improved separation and detection of N-Formyl Thyroxine among other potential impurities .

  • Spectroscopic Innovations: Novel applications of spectroscopic techniques for structural characterization and quantitative analysis with higher sensitivity .

  • Isotopically Labeled Standards: Development of isotopically labeled versions, such as N-Formyl Thyroxine-13C6 (CAS 1346604-89-4), for use as internal standards in quantitative analysis.

These methodological advances continue to enhance quality control processes and support regulatory compliance in pharmaceutical manufacturing .

Future Research Opportunities

Several promising areas for future research on N-Formyl Thyroxine include:

  • Structure-Activity Relationship Studies: More detailed investigations into how the formyl modification affects receptor binding and biological activity compared to thyroxine and its other derivatives .

  • Metabolic Studies: Exploration of the metabolic fate of N-Formyl Thyroxine in biological systems to better understand its potential physiological impacts .

  • Improved Synthetic Routes: Development of more efficient and environmentally friendly synthetic approaches for producing high-purity reference standards .

  • Stability Profiling: Comprehensive evaluation of stability under various conditions to better understand formation mechanisms during storage and processing .

These research directions could enhance our understanding of N-Formyl Thyroxine beyond its current role as a pharmaceutical impurity and potentially reveal new applications or considerations for thyroid pharmacology.

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